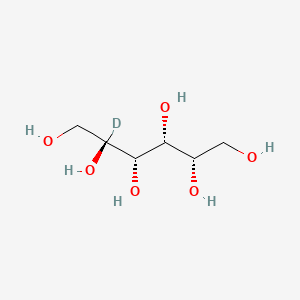
D-Sorbitol-d1-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-d1-2: D-Glucitol-d1-2 , is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Sorbitol-d1-2 is synthesized by the deuteration of D-Sorbitol. The process involves the replacement of hydrogen atoms in D-Sorbitol with deuterium atoms. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: D-Sorbitol-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to its original form using hydrogen gas in the presence of a palladium catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups using various reagents under specific conditions.
Major Products: The major products formed from these reactions include D-Fructose-d1-2, various deuterated derivatives, and other sugar alcohols depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: D-Sorbitol-d1-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, this compound is used to study the effects of sugar alcohols on cellular processes. It helps in understanding the role of sugar alcohols in osmoregulation and stress responses in cells .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling provides a clear distinction from endogenous compounds, allowing for accurate measurement .
Industry: In the food industry, this compound is used as a stabilizing excipient, sweetener, humectant, and thickener. Its deuterium labeling also makes it useful in quality control and product development .
Mecanismo De Acción
D-Sorbitol-d1-2 exerts its effects primarily through its role as a sugar alcohol. It acts as an osmotic agent, drawing water into the large intestine and stimulating bowel movements. This mechanism is similar to that of D-Sorbitol, but the deuterium labeling allows for more precise studies of its pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
D-Glucitol: Another name for D-Sorbitol, used interchangeably in scientific literature.
Isosorbide: A derivative of D-Sorbitol used in the production of biodegradable plastics and pharmaceuticals.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for precise tracking in metabolic studies and provides unique insights into the pharmacokinetics and metabolism of sugar alcohols. Its applications in scientific research, particularly in the fields of chemistry, biology, and medicine, make it a valuable compound for various studies .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D |
Clave InChI |
FBPFZTCFMRRESA-UOQUIKDKSA-N |
SMILES isomérico |
[2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


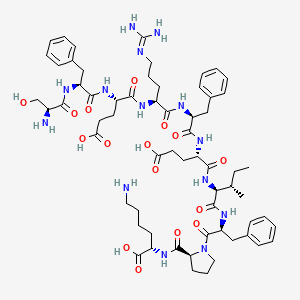
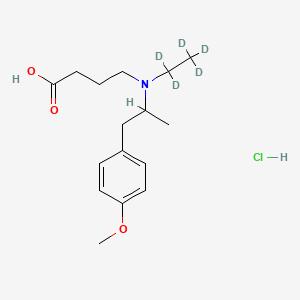
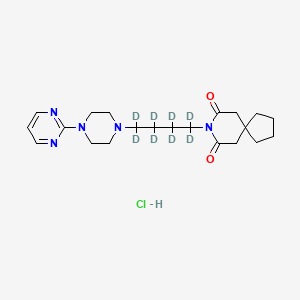
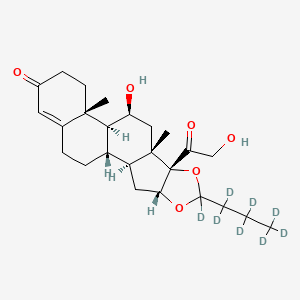
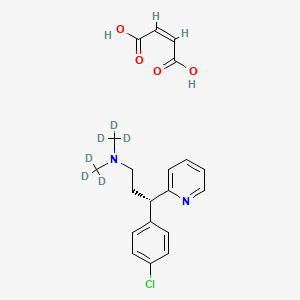

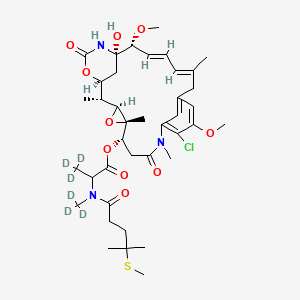
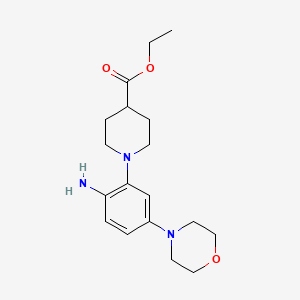
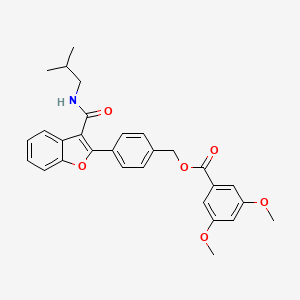
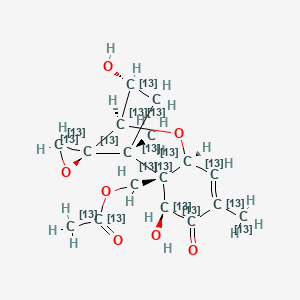
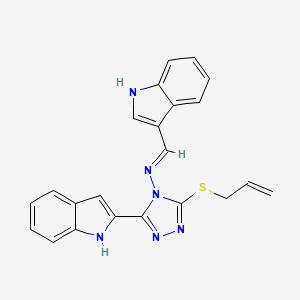
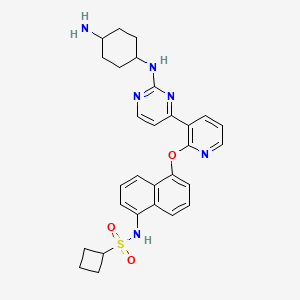
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

